

# Technical Support Center: Epothilone D (KOS-862) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Epothilone D |           |  |  |  |
| Cat. No.:            | B1671543     | Get Quote |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities (DLTs) of **Epothilone D** (KOS-862) observed in clinical trials.

# Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of **Epothilone D** observed in clinical trials?

The primary dose-limiting toxicity (DLT) for **Epothilone D** (KOS-862) across multiple Phase I clinical trials has been identified as neurologic toxicity.[1][2] This most commonly manifests as peripheral motor neuropathy.[1][3]

Q2: At what dose levels have dose-limiting toxicities been observed?

In a Phase I study of **Epothilone D** administered weekly for three out of four weeks, the DLT was observed at a dose of 120 mg/m².[2][4] In another study where **Epothilone D** was coadministered with carboplatin, DLTs in the form of grade 3 peripheral motor neuropathy occurred at the highest dose level of 100 mg/m² of **Epothilone D** with carboplatin at an AUC of 6.[1][3]

Q3: What were the specific criteria for defining a dose-limiting toxicity in these trials?

The definition of a DLT could vary slightly between studies. However, a common definition included:



- Greater than or equal to grade 3 non-hematologic toxicities (with some exceptions like fever or chills).
- Greater than or equal to grade 3 thrombocytopenia.
- Grade 4 neutropenia lasting more than 5 days.
- Febrile neutropenia during the first cycle of therapy.
- A delay in re-treatment of more than 3 weeks.[2]

Q4: Besides neurotoxicity, what other toxicities have been reported for **Epothilone D**?

While neurotoxicity is the primary DLT, other adverse events have been reported. These include gastrointestinal issues such as nausea, vomiting, and diarrhea leading to dehydration, as well as atypical chest pain and small-bowel obstruction in individual patients.[1] Severe or life-threatening decreased neutrophil and platelet counts have also been observed in a small percentage of patients.[1]

Q5: Is the neurotoxicity associated with **Epothilone D** reversible?

The primary DLT of reversible neurotoxicity was reported to be dose-related and not cumulative in one study, suggesting that it may be manageable with dose adjustments.[2] Epothilones as a class are known to cause a dose-dependent, sensory distal peripheral neuropathy that is reversible in most cases upon discontinuation of treatment.[5]

# **Data on Dose-Limiting Toxicities**

The following tables summarize the quantitative data on dose-limiting toxicities from key clinical trials of **Epothilone D**.

Table 1: Dose-Limiting Toxicities in a Phase I Monotherapy Study of **Epothilone D** 



| Dose Level (mg/m²) | Number of Patients | Number of Patients with DLTs | DLT Description        |
|--------------------|--------------------|------------------------------|------------------------|
| 120                | Not specified      | DLT observed                 | Not specified          |
| MTD: 100           | Not specified      | Well tolerated               | Maximum Tolerated Dose |

Source: Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of KOS-862 (**Epothilone D**) in Patients with Advanced Solid Tumors and Lymphoma.[2][4]

Table 2: Dose-Limiting Toxicities in a Phase I Study of **Epothilone D** in Combination with Carboplatin

| Epothilone D<br>Dose (mg/m²) | Carboplatin<br>(AUC) | Number of<br>Patients                       | Number of Patients with DLTs | DLT<br>Description                  |
|------------------------------|----------------------|---------------------------------------------|------------------------------|-------------------------------------|
| 50                           | 5                    | 3                                           | 0                            | -                                   |
| 75                           | 5                    | 3                                           | 0                            | -                                   |
| 75                           | 6                    | 3                                           | 0                            | -                                   |
| 100                          | 6                    | 9                                           | 2                            | Grade 3 peripheral motor neuropathy |
| MTD: 100                     | 6                    | Maximum Tolerated Dose for this combination |                              |                                     |

Source: A phase 1 study of KOS-862 (**Epothilone D**) co-administered with carboplatin (Paraplatin®) in patients with advanced solid tumors.[1][3]

# **Experimental Protocols**

Phase I Dose Escalation ("3+3" Design)



The clinical trials for **Epothilone D** followed a standard "3+3" dose-escalation design to determine the Maximum Tolerated Dose (MTD). The general methodology is as follows:

- Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.
- DLT Observation Period: Patients are monitored for a defined period (typically the first cycle of therapy) for the occurrence of dose-limiting toxicities.
- Dose Escalation/Expansion:
  - If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.
  - If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.
    - If no further DLTs are observed in the expanded cohort (i.e., 1 of 6 total), dose escalation may proceed.
    - If 2 or more of the 6 patients experience a DLT, the MTD has been exceeded.
  - If 2 or more out of the initial 3 patients experience a DLT, the MTD has been exceeded.
- MTD Determination: The MTD is defined as the dose level immediately below the one at which an unacceptable number of DLTs (typically ≥2 out of 3 or 6 patients) is observed.

### **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. A phase 1 study of KOS-862 (Epothilone D) co-administered with carboplatin (Paraplatin®) in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of KOS-862 (Epothilone D) in Patients with Advanced Solid Tumors and Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of KOS-862 (Epothilone D) co-administered with carboplatin (Paraplatin®) in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical, pharmacokinetic, and pharmacodynamic study of KOS-862 (Epothilone
   D) in patients with advanced solid tumors and lymphoma. [vivo.weill.cornell.edu]
- 5. Epothilone-induced peripheral neuropathy: a review of current knowledge PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Epothilone D (KOS-862)
   Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1671543#dose-limiting-toxicities-of-epothilone-d-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com